4,4'-Di(1-cyclohexen-1-yl)-1,1'-biphenyl
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Overview
Description
4,4’-Di(1-cyclohexen-1-yl)-1,1’-biphenyl is an organic compound characterized by its unique structure, which includes two cyclohexenyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di(1-cyclohexen-1-yl)-1,1’-biphenyl typically involves the coupling of cyclohexenyl derivatives with biphenyl compounds. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Di(1-cyclohexen-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclohexenyl groups to cyclohexyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl core or the cyclohexenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexenone derivatives, while reduction can produce cyclohexyl-substituted biphenyls.
Scientific Research Applications
4,4’-Di(1-cyclohexen-1-yl)-1,1’-biphenyl has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4,4’-Di(1-cyclohexen-1-yl)-1,1’-biphenyl exerts its effects depends on its specific application. In materials science, its electronic properties are crucial for its function as a semiconductor. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dimethylcyclohexene-1-boronic acid
- 4,4-Dimethyl-2-cyclohexen-1-one
- (4,4-Dimethyl-1-cyclohexen-1-yl)ethynylsilane
Uniqueness
4,4’-Di(1-cyclohexen-1-yl)-1,1’-biphenyl is unique due to its biphenyl core coupled with cyclohexenyl groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis, where such properties are advantageous.
Properties
CAS No. |
7104-64-5 |
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Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-4-[4-(cyclohexen-1-yl)phenyl]benzene |
InChI |
InChI=1S/C24H26/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h7,9,11-18H,1-6,8,10H2 |
InChI Key |
SKNQGWYDAOIABF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CCCCC4 |
Origin of Product |
United States |
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